molecular formula C18H22N4O B2548643 1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea CAS No. 2034542-92-0

1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea

Cat. No.: B2548643
CAS No.: 2034542-92-0
M. Wt: 310.401
InChI Key: BGJMVSONECCHGJ-UHFFFAOYSA-N
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.401. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One study presents the synthesis and detailed characterization of novel ruthenium(II) complexes, highlighting one compound with notable anticancer activity. This compound demonstrated IC50 values comparable to cisplatin on several cancer cell lines and showed improved activity on a cisplatin-resistant cell line. Interestingly, it was found to specifically target mitochondria in HeLa cells, inducing apoptosis at a late stage of treatment without involving DNA interaction or reactive oxygen species generation (Pierroz et al., 2012).

Supramolecular Chemistry

Research on crystallization of cyclohexanetricarboxylic acid with 4,4'-bipyridine led to the formation of complexes that exhibit intriguing hydrogen bond networks. These networks, similar to those found in trimesic acid complexes, suggest potential for engineered interpenetrated networks using retrosynthetic strategies (Bhogala et al., 2002).

Chemical Reactivity and Synthesis

Another study explored the reactions of β-amino α,β-unsaturated esters with amines, leading to new derivatives of quinazolines. This work reveals insights into the reactivity of this compound class and contributes to the development of novel synthetic pathways for heterocyclic compounds (Yokoyama et al., 1975).

Electrochemistry and Sensing Applications

Investigations into the binding of 2,2'-bipyridine-3,3'-diol to cyclodextrins and human serum albumin have unveiled its potential as a photophysical probe in inclusion and biological studies. The interaction with human serum albumin indicates its utility in understanding the microenvironment within biological systems (Abou-Zied, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a ligand in coordination chemistry, it would bind to a metal ion and influence its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in coordination chemistry or other fields, as well as studying its physical and chemical properties in more detail .

Properties

IUPAC Name

1-cyclohexyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h4-5,8-11,13,16H,1-3,6-7,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJMVSONECCHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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